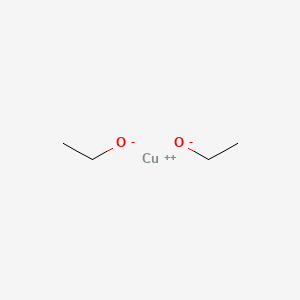
Dietoxi de cobre
Descripción general
Descripción
Copper diethoxide, also known as copper(II) ethoxide or cupric ethoxide, is a copper salt with the molecular formula C4H10CuO2 . It is a green powder that decomposes at approximately 120°C . The compound is sensitive to air and moisture .
Synthesis Analysis
Copper oxide nanoparticles have been synthesized using various methods, including chemical and biosynthesis . In one study, copper oxide nanoparticles were synthesized using leaf extract of Coleus amboinicus, which acted as a reducing and capping agent .Molecular Structure Analysis
The molecular structure of copper diethoxide is represented by the SMILES notationCC[O-].CC[O-].[Cu+2] . This indicates that the copper ion (Cu+2) is coordinated with two ethoxide ions (C2H5O-) . Physical and Chemical Properties Analysis
Copper, the metal component of copper diethoxide, is known for its high electrical and thermal conductivity . Copper is soft, malleable, and ductile with high electrical and thermal conductivity . Copper diethoxide, specifically, is a green powder that decomposes at approximately 120°C .Aplicaciones Científicas De Investigación
Aplicaciones Antimicrobianas
El dietoxi de cobre ha sido reconocido por sus amplias propiedades antimicrobianas. Es eficaz contra una variedad de patógenos bacterianos, fúngicos y virales. El mecanismo de acción implica la interrupción de las paredes celulares microbianas y la interferencia con sus procesos metabólicos, lo que lleva a la inactivación . Esto convierte al this compound en un componente valioso en el desarrollo de nuevos recubrimientos y tratamientos antimicrobianos, especialmente en un momento en que la resistencia a los antibióticos es una preocupación creciente.
Aplicaciones Biomédicas
En el campo de la biomedicina, las nanopartículas de this compound prometen debido a su biocompatibilidad y bioactividad. Se han explorado para su uso en la cicatrización de heridas, ya que pueden promover la angiogénesis y la proliferación de fibroblastos. Además, sus propiedades antimicrobianas pueden prevenir infecciones de heridas . El this compound también se está investigando por su potencial en la terapia contra el cáncer, ya que puede inducir citotoxicidad en las células malignas sin dañar las células sanas .
Aplicaciones Dentales
Los materiales dentales infundidos con this compound pueden beneficiarse de sus propiedades antimicrobianas, reduciendo potencialmente el riesgo de infecciones y mejorando la higiene oral. Se puede incorporar en cementos dentales, empastes y recubrimientos para implantes para prevenir la colonización bacteriana y la formación de biopelículas, que son causas comunes de complicaciones dentales .
Sistemas de Liberación de Medicamentos
Las nanopartículas de this compound se pueden diseñar para transportar agentes terapéuticos directamente a los sitios objetivo dentro del cuerpo. Este sistema de administración dirigido puede aumentar la eficacia de los medicamentos al tiempo que minimiza los efectos secundarios. Las nanopartículas se pueden diseñar para liberar el fármaco en respuesta a condiciones fisiológicas específicas, como cambios de pH o la presencia de ciertas enzimas .
Remediación Ambiental
El this compound tiene aplicaciones en la remediación ambiental debido a sus propiedades catalíticas. Se puede utilizar en la degradación de contaminantes orgánicos y la reducción de metales tóxicos en fuentes de agua contaminadas. Su efectividad para descomponer compuestos complejos lo convierte en una herramienta valiosa para limpiar derrames ambientales y desechos industriales .
Detección y Electrónica
Las propiedades eléctricas únicas del this compound lo hacen adecuado para su uso en sensores y dispositivos electrónicos. Se puede utilizar en la fabricación de semiconductores, células fotovoltaicas y baterías. Sus propiedades conductoras son particularmente útiles en el desarrollo de sensores avanzados que pueden detectar cambios mínimos en el medio ambiente, como sensores de gases para el monitoreo de la contaminación .
Mecanismo De Acción
Target of Action
Copper diethoxide, like other copper compounds, primarily targets copper-binding proteins in cells . These proteins, such as ATP7A and ATP7B, are crucial for maintaining cellular copper homeostasis . Copper diethoxide may interact with these proteins, affecting their function and potentially altering cellular processes.
Mode of Action
Copper diethoxide likely interacts with its targets through redox reactions . As a transition metal, copper can act as either a recipient or a donor of electrons, participating in various reactions . Copper diethoxide, by releasing copper ions, may contribute to these reactions, leading to changes in the function of target proteins and other cellular components .
Biochemical Pathways
Copper diethoxide may affect several biochemical pathways. Copper metabolism, which involves uptake, distribution, sequestration, and excretion of copper at both the cellular and systemic levels, is likely to be impacted . Copper diethoxide could potentially alter this metabolism, leading to changes in the downstream effects of these pathways .
Pharmacokinetics
Based on the behavior of other copper compounds, it can be inferred that copper diethoxide may be taken up by cells in a manner similar to other bioavailable copper ions . Once inside the cell, the copper ions could be distributed and metabolized, potentially being incorporated into various biochemical pathways .
Result of Action
The result of copper diethoxide’s action at the molecular and cellular level could be multifaceted. On one hand, copper is essential for various cellular functions, and copper diethoxide could contribute to these functions by providing bioavailable copper . On the other hand, an excess of copper ions in cells can generate free radicals and increase oxidative stress, which could lead to cellular damage .
Action Environment
The action, efficacy, and stability of copper diethoxide are likely influenced by various environmental factors. For instance, the presence of other ions, the pH of the environment, and the presence of chelating agents could all impact the behavior of copper diethoxide . Additionally, the specific cellular environment, including the presence of various biomolecules and the redox state of the cell, could also influence the action of copper diethoxide .
Direcciones Futuras
Copper and its compounds, including copper diethoxide, continue to be subjects of research due to their various applications. For instance, copper nanoparticles are being developed for antimicrobial performance . Furthermore, there is ongoing research into the environmental impact of copper, including its role in water pollution .
Propiedades
IUPAC Name |
copper;ethanolate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C2H5O.Cu/c2*1-2-3;/h2*2H2,1H3;/q2*-1;+2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRCKGIUJMFFISH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[O-].CC[O-].[Cu+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10CuO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10182725 | |
| Record name | Ethanol, copper(2 ) salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10182725 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Blue powder with an alcoholic odor; [Alfa Aesar MSDS] | |
| Record name | Copper(II) ethoxide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/8066 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
2850-65-9 | |
| Record name | Ethanol, copper(2 ) salt | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002850659 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethanol, copper(2 ) salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10182725 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


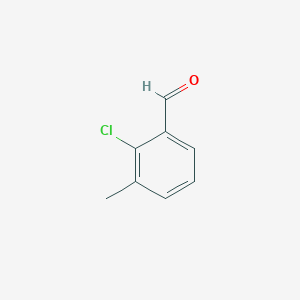


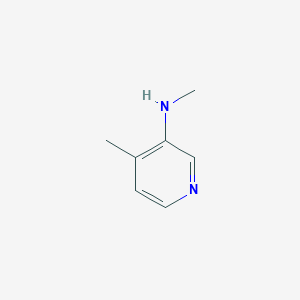
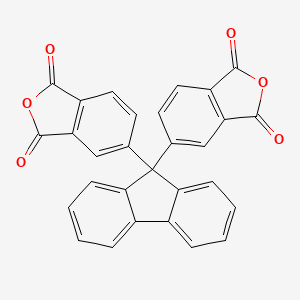

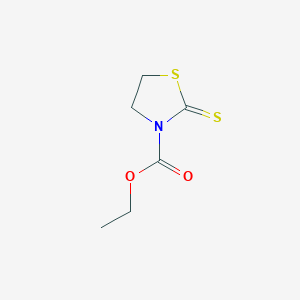
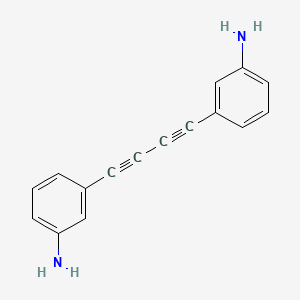
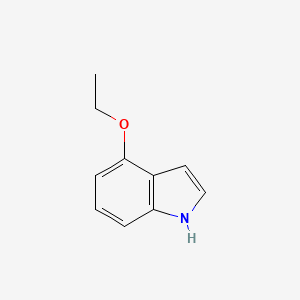
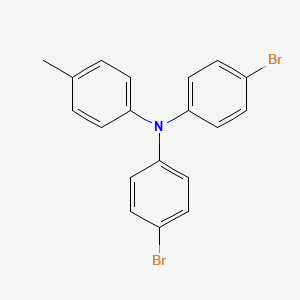
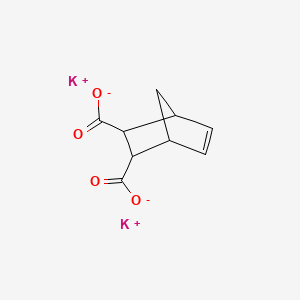
![N-[3-[bis(2-methoxyethyl)amino]-4-methoxyphenyl]acetamide](/img/structure/B1591051.png)


